molecular formula C7H10BrNO2S B8298768 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole

5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole

Cat. No.: B8298768
M. Wt: 252.13 g/mol
InChI Key: BCMCRBMDEHFBCA-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the bromine atom at the 5-position and the 1,1-dimethoxyethyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole typically involves the bromination of 2-(1,1-dimethoxyethyl)thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.

    Coupling Reactions: Products are more complex molecules with extended conjugation or functional groups.

Scientific Research Applications

5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the 1,1-dimethoxyethyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dimethoxyethyl)thiazole: Lacks the bromine atom at the 5-position.

    5-Bromothiazole: Lacks the 1,1-dimethoxyethyl group at the 2-position.

    2-(1,1-Dimethoxyethyl)-4-bromothiazole: Bromine atom is at the 4-position instead of the 5-position.

Uniqueness

5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole is unique due to the specific positioning of the bromine atom and the 1,1-dimethoxyethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C7H10BrNO2S

Molecular Weight

252.13 g/mol

IUPAC Name

5-bromo-2-(1,1-dimethoxyethyl)-1,3-thiazole

InChI

InChI=1S/C7H10BrNO2S/c1-7(10-2,11-3)6-9-4-5(8)12-6/h4H,1-3H3

InChI Key

BCMCRBMDEHFBCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)Br)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1,1-dimethoxyethyl)-1,3-thiazole (40 g, 0.23 mol) in THF (600 ml) was added n-BuLi (100 ml, 0.25 mol) dropwise at −78° C. After stirring for 1 h at −78° C., a solution of CBr4 (300 g, 0.9 mol) in THF (300 ml) was added drop-wise. The reaction mixture was stirred for another 1 h at −78° C., and then was quenched by the addition of sat. aq. NH4Cl and was extracted with ethyl acetate (150 ml×3). The organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column (eluted by petroleum ether/EtOAc=10:1) to afforded 25 g of 5-bromo-2-(1,1-dimethoxyethyl)-1,3-thiazole as solid (43%). 1H-NMR (CDCl3 400 MHz) δ 7.81 (s, 1H, Ar—H), 3.23 (s, 6H, —OCH3), 1.72 (s, 3H, —CH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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